molecular formula C6H8N2O2S2 B12095446 2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione

2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione

Cat. No.: B12095446
M. Wt: 204.3 g/mol
InChI Key: ZHZNXZGJSPQUFY-UHFFFAOYSA-N
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Description

2-Amino-4H,6H,7H-5λ⁶-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is a sulfur-containing heterocyclic compound characterized by a fused thiopyrano-thiazole-dione core. Its hydrobromide salt (CAS 2089258-25-1) has the molecular formula C₆H₉BrN₂O₂S₂ and a molecular weight of 285.2 g/mol . The compound’s structural uniqueness lies in its bicyclic system, which combines a sulfur-rich thiopyran ring fused to a thiazole-dione moiety. This architecture may confer distinct electronic and steric properties, making it relevant for pharmaceutical or materials science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2S2

Molecular Weight

204.3 g/mol

IUPAC Name

5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine

InChI

InChI=1S/C6H8N2O2S2/c7-6-8-4-1-2-12(9,10)3-5(4)11-6/h1-3H2,(H2,7,8)

InChI Key

ZHZNXZGJSPQUFY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2=C1N=C(S2)N

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • First Substitution : React 2,4-dichloro-thiopyrano with N-formylpiperazine in chloroform under ice-cooling.

    • Conditions : 2 hours, 0–100°C, no catalyst.

    • Yield : ~100% (40 g product from 40 g starting material).

  • Second Substitution : Replace the remaining chloride with a primary or secondary amine (e.g., benzylamine).

    • Conditions : Stir in dimethylformamide (DMF) with K₂CO₃, 7 hours.

  • Salt Formation : Treat the free base with HBr or HCl to form hydrobromide/hydrochloride salts.

Purification

Recrystallization from dichloromethane/petroleum ether yields crystalline products (mp: 124–140°C).

Hetero-Diels-Alder Approach

This method constructs the fused ring system via [4+2] cycloaddition.

Key Components

  • Dienophile : Cinnamic acid amides (e.g., N-(4-chlorophenyl)cinnamamides).

  • Dien : 5-Arylidene-4-thioxo-2-thiazolidinones.

Reaction Conditions

  • Dien Preparation : Condense 4-thioxo-2-thiazolidinone with aromatic aldehydes in glacial acetic acid.

  • Cycloaddition : React diene and dienophile in glacial acetic acid with hydroquinone (catalyst) under reflux.

    • Time : 4–7 hours.

    • Yield : 59% (e.g., compound 3a).

Green Chemistry Variant

Lemon juice (natural acid) facilitates the reaction without solvents, enhancing sustainability.

Thionation and Cyclocondensation

Thionation introduces sulfur into the structure, followed by cyclization.

Thionation

  • Reagents : Lawesson’s reagent (LR) or P₂S₅ in anhydrous dioxane.

  • Conditions : Reflux for 1–2 hours.

  • Yield : 77–84% (e.g., 5,5-disubstituted thiazolidinones).

Cyclocondensation

React thionated intermediates with thiourea or thioamides to form the thiazole ring.

Comparative Analysis of Methods

MethodReagents/ConditionsYieldPurityAdvantagesLimitations
Dichloro Intermediate2,4-Dichloro-thiopyrano, amines, chloroform~100%HighHigh efficiency, straightforwardHarsh purification steps
Hetero-Diels-AlderCinnamic amides, thiazolidinones, acetic acid59%ModerateGreen chemistry optionsByproduct formation
ThionationLawesson’s reagent, dioxane77–84%HighVersatile for sulfur introductionRequires anhydrous conditions

Challenges and Optimization

  • Byproduct Formation : Thionation may yield dimerized thiones.

  • Controlled Conditions : Diels-Alder reactions require precise temperature control to avoid side reactions.

  • Green Chemistry : Lemon juice reduces solvent usage but may affect reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Scientific Research Applications

Research has indicated that 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione exhibits antimicrobial and anticancer properties. Studies have focused on its efficacy against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial activity of synthesized derivatives of this compound against several bacteria and fungi. The results showed promising activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects .

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Aspergillus nigerModerate

Medicine

The compound is being explored for its therapeutic potential in drug development. Its interactions with specific biological targets suggest it may play a role in treating various diseases.

Mechanism of Action
The mechanism involves binding to enzymes or receptors, altering their activity to produce desired biological effects. Ongoing research aims to elucidate these pathways further.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the creation of high-performance materials used in various applications.

Mechanism of Action

The mechanism of action of 2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzopyrano[4,3-d]pyrimidine-2,5-dione Derivatives

Structural Similarities :

  • Both compounds feature fused bicyclic systems with dione functionalities.
  • The benzopyrano-pyrimidine scaffold replaces the thiopyrano-thiazole system but retains the dione group, critical for hydrogen bonding and solubility .

Functional Differences :

  • Bioactivity: Benzopyrano-pyrimidine-2,5-diones have demonstrated antitubercular activity, with substituted phenyl groups enhancing potency .
  • Synthesis: Benzopyrano-pyrimidine derivatives are synthesized via microwave-assisted or conventional condensation of aldehydes and thioureas, differing from the target compound’s likely thiosemicarbazide-based route .
Tryptamine-Piperazine-2,5-dione Conjugates

Structural Similarities :

  • Both contain dione rings, but the tryptamine-piperazine system incorporates an indole moiety absent in the thiopyrano-thiazole core .

Functional Differences :

  • Bioactivity : Tryptamine-piperazine-2,5-diones exhibit anticancer activity (e.g., IC₅₀ = 6 ± 0.85 mM against pancreatic cancer cells), attributed to their ability to disrupt cell proliferation pathways . The target compound’s bioactivity remains uncharacterized but may differ due to its sulfur-rich structure.
  • Synthetic Accessibility : The tryptamine-piperazine derivatives are synthesized via post-Ugi cascade reactions, a multicomponent approach enabling rapid diversification, whereas the target compound’s synthesis likely requires specialized heterocyclic annulation .
Thiazolo[4,5-d]pyrimidine Derivatives

Structural Similarities :

  • Both feature thiazole rings fused to other heterocycles (pyrimidine vs. thiopyran) and sulfur atoms at key positions .

Functional Differences :

  • Reactivity: Thiazolo[4,5-d]pyrimidines undergo regioselective substitutions at the pyrimidine nitrogen, whereas the target compound’s thiopyran ring may favor electrophilic attacks at the sulfur or amino group .
  • Applications : Thiazolo-pyrimidines are explored as kinase inhibitors, while the target compound’s applications are undefined but may leverage its dual sulfur atoms for metal chelation or redox activity .

Comparative Data Table

Compound Molecular Formula Key Structural Features Bioactivity Synthetic Method
Target Compound (Hydrobromide salt) C₆H₉BrN₂O₂S₂ Thiopyrano-thiazole-dione, Br⁻ counterion Undetermined Likely cyclization of thioamides
Benzopyrano[4,3-d]pyrimidine-2,5-dione C₁₅H₁₀N₂O₃ Benzopyran, pyrimidine-dione Antitubercular (MIC = 1–4 µg/mL) Microwave-assisted condensation
Tryptamine-Piperazine-2,5-dione C₁₈H₂₀N₄O₂ Piperazine-dione, tryptamine side chain Anticancer (IC₅₀ = 6 mM) Post-Ugi cascade reaction
Thiazolo[4,5-d]pyrimidine C₇H₅N₃S₂ Thiazole-pyrimidine fusion Kinase inhibition (e.g., p38 MAPK) Glacial acetic acid-mediated cyclization

Key Research Findings and Gaps

  • Synthetic yields and scalability are unreported, posing challenges for industrial adoption .

Biological Activity

2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione (CAS No. 2089258-25-1) is a heterocyclic compound with notable biological activities. This article reviews its synthesis, biological properties, and potential applications based on various research studies.

  • Molecular Formula : C₆H₉BrN₂O₂S₂
  • Molecular Weight : 285.18 g/mol
  • Structure : The compound features a fused ring system that incorporates thiophene and thiazole functionalities, which are essential for its biological activity .

Biological Activity

Research indicates that compounds related to thiopyrano-thiazoles exhibit significant biological activities. Notably, this compound has been studied for its antimicrobial , antifungal , and antitumor properties.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various thiopyrano-thiazole derivatives against different bacterial strains. The results showed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria and some Gram-negative strains. Specifically, it was effective against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .

Antifungal Activity

In addition to antibacterial properties, the compound demonstrated antifungal activity against Candida species. The highest activity was noted against Candida albicans, with an MIC value of 62.5 µg/mL. This suggests potential applications in treating fungal infections .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted where this compound was tested alongside other derivatives. The study concluded that the compound had a significant impact on bacterial growth inhibition compared to control groups .
  • Antifungal Testing : In a laboratory setting, this compound was tested against clinical isolates of Candida. Results indicated a dose-dependent response with effective inhibition at lower concentrations compared to standard antifungal agents.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are crucial for DNA replication in bacteria. The compound's ability to inhibit these enzymes contributes to its antibacterial properties .
  • Cell Cycle Disruption : In cancer cells, it may induce cell cycle arrest and apoptosis through modulation of key signaling pathways involved in cell survival and proliferation .

Summary Table of Biological Activities

Biological ActivityTarget Organism/Cell LineMIC/Effect
AntibacterialStaphylococcus aureus32 - 128 µg/mL
Escherichia coli64 - 128 µg/mL
AntifungalCandida albicans62.5 µg/mL
AntitumorVarious cancer cell linesInduces apoptosis

Q & A

Q. Outcome Analysis :

  • Primary interactions : High DMF ratios reduce side reactions but may lower solubility of thiosemicarbazide intermediates.
  • Optimal conditions : 110°C, 2.5:1 DMF:AcOH, and 2.5 hours reaction time, achieving >75% yield .

What spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral contradictions resolved?

Basic Research Question

  • ¹H/¹³C NMR : The amine proton (NH₂) appears as a singlet at δ ~5.2 ppm, while the thiopyrano-thiazole core shows distinct deshielded signals (δ 6.8–7.5 ppm for aromatic protons) .
  • IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 3200–3350 cm⁻¹ (N–H) confirm functional groups .
  • Contradictions : Discrepancies in NH₂ proton splitting (e.g., broad vs. sharp signals) may arise from hydrogen bonding in different solvents. Cross-validate using X-ray crystallography or mass spectrometry .

How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

  • HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests high electrophilicity, favoring nucleophilic attack at the thiazole sulfur.
  • Reactivity Sites : The 2-amino group and thiopyrano oxygen are nucleophilic hotspots, as shown by Fukui indices .
  • Applications : Predict regioselectivity in derivatization reactions (e.g., alkylation or acylation) for drug discovery .

What challenges arise in purifying this compound, and what chromatographic strategies are effective?

Basic Research Question

  • Challenge : Low solubility in common solvents (logP ~1) complicates column chromatography .
  • Solutions :
    • Use reverse-phase HPLC with a C18 column and acetonitrile/water (70:30) mobile phase.
    • Preparative TLC with ethyl acetate:hexane (1:1) resolves polar byproducts .

How do steric and electronic effects influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question

  • Steric Effects : Bulky substituents at the 4-position reduce binding to enzymatic pockets (e.g., cyclooxygenase-2 inhibition).
  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) at the 6-position enhance anti-inflammatory activity by stabilizing charge-transfer complexes.
  • Data Validation : Compare IC₅₀ values across derivatives using ANOVA to identify statistically significant SAR trends .

What are the stability profiles of this compound under varying pH and temperature conditions?

Basic Research Question

  • pH Stability : Degrades rapidly in acidic conditions (pH <3) due to protonation of the thiazole nitrogen. Stable in neutral/basic buffers (pH 7–9) for ≥48 hours.
  • Thermal Stability : Decomposes above 150°C, with a melting point of 210–215°C .
  • Storage : Store at –20°C under nitrogen to prevent oxidation of the thione group .

How can researchers address contradictions in reported spectral data across studies?

Advanced Research Question

  • Root Cause Analysis : Variability in NMR shifts often stems from solvent polarity or impurities. For example, DMSO-d₆ may cause NH₂ proton broadening due to hydrogen bonding.
  • Resolution :
    • Standardize solvent systems (e.g., CDCl₃ for non-polar compounds).
    • Use high-field NMR (≥500 MHz) to resolve overlapping signals .

What catalytic systems enhance the efficiency of derivatization reactions for this compound?

Advanced Research Question

  • Palladium Catalysis : Suzuki-Miyaura coupling at the 4-position using Pd(PPh₃)₄ and aryl boronic acids achieves >80% yield .
  • Photoredox Catalysis : Visible-light-mediated C–H functionalization introduces alkyl groups at the 7-position .

How can QSAR models predict the compound’s pharmacokinetic properties?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models using Molinspiration or SwissADME predict:

  • LogP : 1.2 (moderate lipophilicity).
  • Bioavailability : 55% due to moderate solubility and permeability.
  • Metabolic Sites : CYP3A4-mediated oxidation at the thiopyrano ring .

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